REACTION_CXSMILES
|
[F:1]C1C=CC=CC=1C(O)=O.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]1[NH:26][C:21]2[CH:22]=[N:23][CH:24]=[CH:25][C:20]=2[N:19]=1>>[F:11][C:12]1[C:17]([F:1])=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]1[NH:26][C:21]2[CH:22]=[N:23][CH:24]=[CH:25][C:20]=2[N:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=NC2=C(C=NC=C2)N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1F)C1=NC2=C(C=NC=C2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |